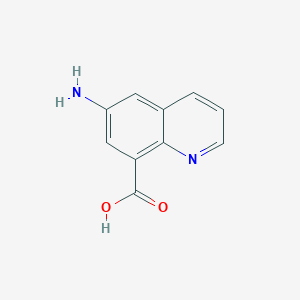

6-Aminoquinoline-8-carboxylic acid

描述

6-Aminoquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 188.19 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of 6-Aminoquinoline-8-carboxylic acid is represented by the InChI code: 1S/C10H8N2O2/c11-8-5-7 (10 (13)14)4-6-2-1-3-12-9 (6)8/h1-5H,11H2, (H,13,14) and the InChI key is PDTKGGPTKPEZDX-UHFFFAOYSA-N .

Chemical Reactions Analysis

6-Aminoquinoline (6AQ) has been explored for its various properties including geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties . The absorption and emission spectra of 6AQ in solvents have been estimated by TD-DFT coupled with the PCM model .

Physical And Chemical Properties Analysis

6-Aminoquinoline-8-carboxylic acid is a powder at room temperature . The LUMO and HOMO were localized on the entire molecule . On increasing the solvent polarity, both the emission and absorption maxima showed a bathochromic shift .

作用机制

安全和危害

未来方向

Quinoline derivatives have been of particular concern in medicinal and organic chemistry due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are commonly considered as a prototype molecule to many drugs . Because of their chemical reactivity and thermal stability, electron transfer and emission capacities, and the probability of chemical variations, these compounds are often used in optoelectronics . They are essential for the manufacturing of new OLED devices . Over the past few decades, photochemical and photophysical research has been carried out on aminoquinolines since they evince a broad range of chemical and biological behavior .

属性

IUPAC Name |

6-aminoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSOBTXQJQKUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminoquinoline-8-carboxylic acid | |

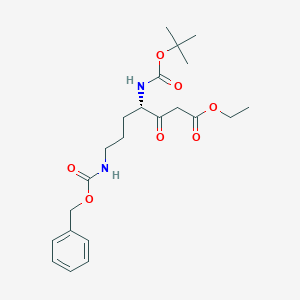

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B125919.png)